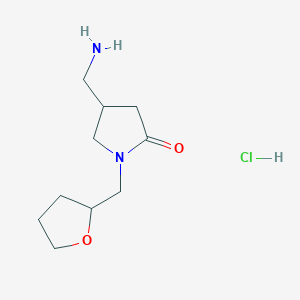
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride, also known as Oxotremorine hydrochloride, is a synthetic muscarinic acetylcholine receptor agonist. It is commonly used in scientific research to study the physiological and biochemical effects of muscarinic receptor activation.
作用機序
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride acts as an agonist of muscarinic acetylcholine receptors. It binds to these receptors and activates them, leading to the downstream activation of intracellular signaling pathways. This results in a variety of physiological and biochemical effects, including the regulation of neurotransmitter release, smooth muscle contraction, and heart rate.
Biochemical and Physiological Effects:
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride has a variety of biochemical and physiological effects, depending on the specific muscarinic receptor subtype that is activated. It can cause smooth muscle contraction, leading to increased gastrointestinal motility and bronchoconstriction. It can also cause decreased heart rate and blood pressure, as well as increased secretion of saliva and tears. In the central nervous system, 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride can cause increased release of neurotransmitters, leading to enhanced neuronal signaling.
実験室実験の利点と制限
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it can be used to selectively activate specific muscarinic receptor subtypes, allowing for the investigation of specific physiological processes. However, 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride can also have non-specific effects on other receptor subtypes, leading to potential confounding results. Additionally, 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride can have variable effects depending on the concentration used, making it important to carefully control the dose used in experiments.
将来の方向性
There are several future directions for research involving 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride. One area of interest is the investigation of the role of muscarinic receptors in the regulation of immune function. Another area of interest is the development of more selective agonists and antagonists of specific muscarinic receptor subtypes, allowing for more precise investigation of specific physiological processes. Additionally, the use of 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride in combination with other compounds, such as opioids or cannabinoids, may provide insight into the interactions between different signaling pathways in the regulation of physiological processes.
In conclusion, 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride is a synthetic muscarinic acetylcholine receptor agonist commonly used in scientific research to study the physiological and biochemical effects of muscarinic receptor activation. Its mechanism of action involves the activation of muscarinic receptors, leading to a variety of physiological and biochemical effects. While it has several advantages for use in lab experiments, it also has limitations that must be carefully considered. There are several future directions for research involving 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride, including the investigation of the role of muscarinic receptors in immune function and the development of more selective agonists and antagonists of specific muscarinic receptor subtypes.
合成法
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the reaction of 4-(chloromethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one with ammonia to form 4-(aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one. This intermediate compound is then reacted with hydrochloric acid to form 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride.
科学的研究の応用
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride is commonly used in scientific research to study the physiological and biochemical effects of muscarinic receptor activation. It is used to investigate the role of muscarinic receptors in the regulation of various physiological processes, including cardiovascular function, gastrointestinal motility, and neuronal signaling. 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride is also used to study the effects of muscarinic receptor activation on the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin.
特性
IUPAC Name |
4-(aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c11-5-8-4-10(13)12(6-8)7-9-2-1-3-14-9;/h8-9H,1-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQOSSPEEHUDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC(CC2=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

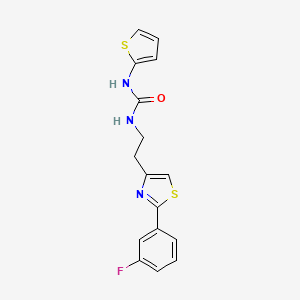
![methyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2854137.png)
![N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2854139.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2854141.png)

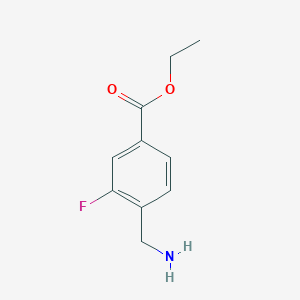
![dimethyl 1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2854144.png)


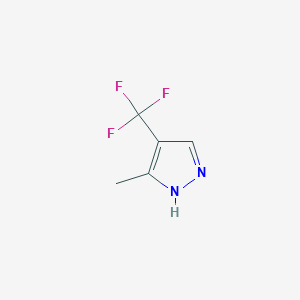
![2-(3,4-dimethylphenyl)-N~8~-(2-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2854153.png)
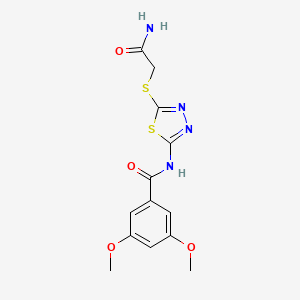

![3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2854158.png)